5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound.
Carboxylation: The carboxylic acid group can be introduced through the reaction of the brominated pyrazole with carbon dioxide under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Electrophilic substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable reagents.
Nucleophilic substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) can be used.
Nucleophilic substitution: Reagents such as alcohols, amines, and thiols in the presence of catalysts like sulfuric acid or hydrochloric acid.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Electrophilic substitution: Substituted pyrazoles with various functional groups.
Nucleophilic substitution: Esters, amides, and other derivatives.
Oxidation and reduction: Corresponding oxides, alcohols, or amines.
Scientific Research Applications
5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
5-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Contains a fluorine atom, which can influence its stability and reactivity.
Uniqueness
The presence of the bromine atom in 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid imparts unique chemical properties, such as increased reactivity towards electrophilic substitution and potential for specific biological interactions. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOPXRCGJVAEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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